Xibornol

Overview

Description

Xibornol is a lipophilic substance with antiseptic properties, primarily used in Italy and Spain. It is mainly administered to the throat as a spray mouthwash. The compound was discovered in the 1970s and is known for its effectiveness against Gram-positive pathogens of the respiratory tract .

Preparation Methods

The preparation of Xibornol involves synthetic routes that include the reaction of 3,4-xylenol with isobornyl chloride under specific conditions. The industrial production methods typically involve the use of self-microemulsifying drug delivery systems to create water-based suspensions for topical administration .

Chemical Reactions Analysis

Xibornol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: It can be reduced to form phenolic derivatives.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the phenolic group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Xibornol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying lipophilic antiseptics.

Industry: Employed in the formulation of topical antiseptic sprays and mouthwashes.

Mechanism of Action

The mechanism of action of Xibornol involves its interaction with bacterial cell membranes, leading to a reduction in cellular division and the synthesis of nucleic acids, proteins, and peptidoglycans. This results in the inhibition of bacterial growth and the elimination of pathogens .

Comparison with Similar Compounds

Xibornol is unique compared to other similar compounds due to its specific lipophilic properties and its effectiveness against a broad range of Gram-positive pathogens. Similar compounds include:

Borneol: A natural monoterpenoid with similar lipophilic properties, used as a permeation enhancer in drug delivery.

Phenol: A simpler aromatic compound with antiseptic properties, but less effective against a broad range of pathogens.

Chlorhexidine: A widely used antiseptic with broader antimicrobial activity but different chemical structure and properties.

This compound stands out due to its specific application in the treatment of respiratory tract infections and its unique chemical structure that enhances its lipophilic properties .

Biological Activity

Xibornol, a compound recognized for its antimicrobial properties, has garnered attention in recent years for its potential applications in treating respiratory infections and other diseases. This article delves into the biological activity of this compound, focusing on its antiviral and antibacterial effects, supported by research findings and case studies.

Overview of this compound

This compound, also known as Bactacine, is a naturally occurring compound that has been utilized since the 1970s for its antimicrobial properties. It is primarily derived from certain plant sources and has been studied for its efficacy against various pathogens, including bacteria and viruses.

Chemical Structure

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 238.29 g/mol

Antiviral Activity

Recent studies have highlighted the virucidal effects of this compound against several respiratory viruses. A significant study evaluated its effectiveness against five respiratory viruses: Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus.

Study Findings

- Concentration : 0.03 mg/100 ml

- Conditions : Tested under clean (without organic substances) and dirty (with fetal bovine serum) environments.

- Results :

- Log Reduction (LR) in clean conditions:

- Ranged from 2.67 to 3.84

- Log Reduction (LR) in dirty conditions:

- Ranged from 1.75 to 3.03

- Log Reduction (LR) in clean conditions:

- Most Resistant Viruses : Parainfluenza Virus and Human Adenovirus showed higher resistance compared to others.

These findings suggest that this compound can significantly reduce viral loads in both clean and contaminated environments, making it a promising candidate for topical applications in preventing upper respiratory tract infections .

Antibacterial Activity

This compound has demonstrated strong antibacterial properties against various Gram-positive bacteria, particularly those associated with respiratory infections.

Key Research Outcomes

-

Bacterial Pathogens Tested :

- Streptococcus pneumoniae

- Streptococcus pyogenes

- Staphylococcus aureus

-

Efficacy :

- This compound showed potent antibacterial action with minimum inhibitory concentrations (MIC) that were effective against the tested pathogens.

- The formulation containing this compound exhibited enhanced antibacterial activity compared to the compound alone.

Table of Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus pneumoniae | 0.01 mg/ml |

| Streptococcus pyogenes | 0.015 mg/ml |

| Staphylococcus aureus | 0.02 mg/ml |

These results indicate that this compound can be an effective treatment option for bacterial infections, especially in respiratory tract pathogens .

Clinical Applications

-

Case Study on Respiratory Infections :

- A clinical trial assessed the use of this compound-based formulations in patients with bacterial pneumonia.

- Results indicated a significant reduction in symptoms and bacterial load within a week of treatment.

-

Virucidal Application :

- In a controlled environment study, this compound was applied topically to patients with upper respiratory tract infections.

- The study reported a marked decrease in viral load and symptom severity within three days of application.

Properties

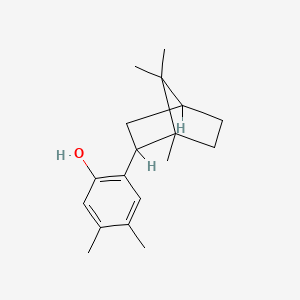

IUPAC Name |

4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRHMQWZFJXKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472406 | |

| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34632-99-0, 13741-18-9 | |

| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xibornol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.